molecular formula C5H9Cl2N3 B049313 Pyrazin-2-ylmethanamine dihydrochloride CAS No. 122661-25-0

Pyrazin-2-ylmethanamine dihydrochloride

Cat. No.: B049313
CAS No.: 122661-25-0
M. Wt: 182.05 g/mol
InChI Key: PUAGTKHCRLEUJI-UHFFFAOYSA-N
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Description

Pyrazin-2-ylmethanamine dihydrochloride: is a chemical compound with the molecular formula C5H9Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of Pyrazin-2-ylmethanamine dihydrochloride typically begins with pyrazine.

    Reaction with Formaldehyde: Pyrazine is reacted with formaldehyde and hydrogen chloride to form Pyrazin-2-ylmethanamine.

    Formation of Dihydrochloride Salt: The resulting Pyrazin-2-ylmethanamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazin-2-ylmethanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in enzyme inhibition.

Medicine:

  • Explored as a potential therapeutic agent in drug development.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

Mechanism of Action

The mechanism of action of Pyrazin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Pyrazin-2-ylmethanamine: The base form without the dihydrochloride salt.

    Pyrazinamide: A related compound used as an antituberculosis agent.

    Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings but different substituents.

Uniqueness:

Properties

IUPAC Name

pyrazin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAGTKHCRLEUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601241
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122661-25-0
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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